N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
CAS No.: 954092-90-1
Cat. No.: VC4755473
Molecular Formula: C19H21N3O4S
Molecular Weight: 387.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 954092-90-1 |
|---|---|
| Molecular Formula | C19H21N3O4S |
| Molecular Weight | 387.45 |
| IUPAC Name | N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C19H21N3O4S/c23-17(12-21-19(25)18(24)20-11-15-7-4-10-27-15)22-8-9-26-16(13-22)14-5-2-1-3-6-14/h1-7,10,16H,8-9,11-13H2,(H,20,24)(H,21,25) |
| Standard InChI Key | TYNPSQFHFXXGCJ-UHFFFAOYSA-N |
| SMILES | C1COC(CN1C(=O)CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Introduction
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that belongs to the oxalamide class. It features a complex molecular structure, incorporating a morpholino group, an oxalamide moiety, and a thiophen-2-ylmethyl group. These functional groups contribute to its unique chemical properties and potential applications in medicinal chemistry and organic synthesis.
Synthesis
The synthesis of N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves multiple steps, starting with the preparation of key intermediates such as morpholino compounds, thiophen-2-ylmethyl derivatives, and oxalic acid derivatives. The process requires careful control of reaction conditions, including temperature, solvent choice, and catalysts, to optimize yield and purity.
Potential Applications
This compound is of interest for its potential biological activities, which could include anti-inflammatory or anticancer effects. The presence of the oxalamide linkage and the morpholino group suggests that it may interact with enzymes or receptors, modulating biochemical pathways.
| Potential Application | Mechanism |
|---|---|
| Anti-inflammatory | Interaction with inflammatory pathways |
| Anticancer | Inhibition of cancer cell proliferation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume